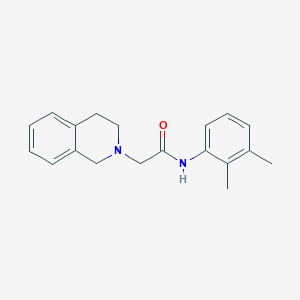
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MHI-148, is a synthetic compound that belongs to the thiazole family. It has gained significant interest in recent years due to its potential applications in medical research.
科学的研究の応用
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is that it has poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and to identify potential biomarkers for predicting response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in humans.
合成法
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with salicylaldehyde in the presence of an acid catalyst. The resulting Schiff base is then reacted with morpholine in the presence of a reducing agent to yield 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
特性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-11-4-2-3-10(13(11)18)9-12-14(19)16-15(22-12)17-5-7-21-8-6-17/h2-4,9,18H,5-8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKYDPRNRWNIO-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)


![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)